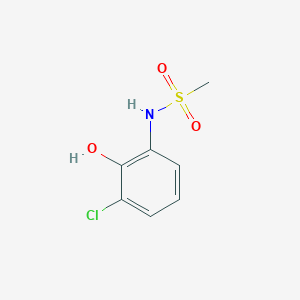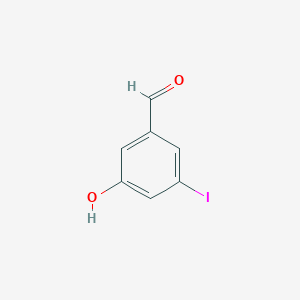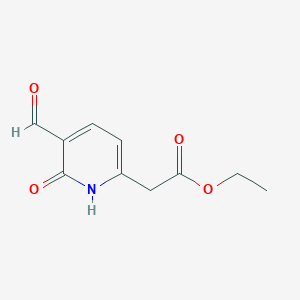
Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate is a complex organic compound that features a pyridine ring substituted with two carboxylate groups and an ethyl chain bearing a tert-butoxycarbonyl-protected amine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Carboxylate Groups: The carboxylate groups are introduced via esterification reactions using dimethyl sulfate or similar reagents.
Attachment of the Ethyl Chain: The ethyl chain is attached through alkylation reactions, often using ethyl halides.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylate groups, converting them into alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols, aldehydes, or amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
作用機序
The mechanism of action of Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl-protected amine can be deprotected under acidic conditions, revealing a free amine that can form hydrogen bonds or ionic interactions with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
- Dimethyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)pyridine-2,6-dicarboxylate
- Dimethyl 4-(2-(tert-butoxycarbonylamino)ethoxy)pyridine-2,6-dicarboxylate
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
Comparison: Dimethyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,6-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring and the presence of a tert-butoxycarbonyl-protected amine.
特性
分子式 |
C16H22N2O6 |
|---|---|
分子量 |
338.36 g/mol |
IUPAC名 |
dimethyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-15(21)17-7-6-10-8-11(13(19)22-4)18-12(9-10)14(20)23-5/h8-9H,6-7H2,1-5H3,(H,17,21) |
InChIキー |
DLLKOXAEUUPXRG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=NC(=C1)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


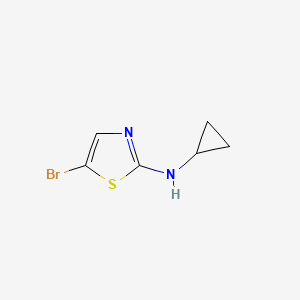
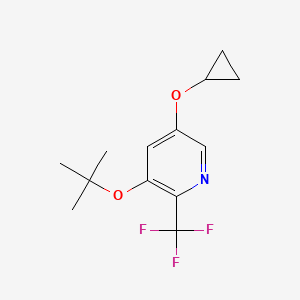
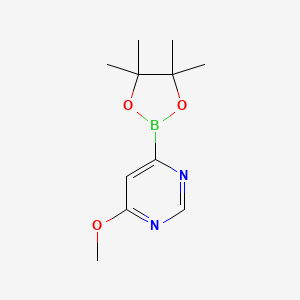

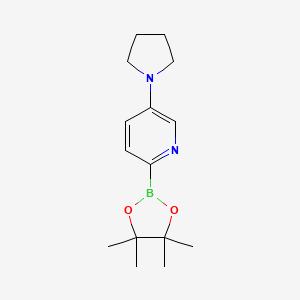
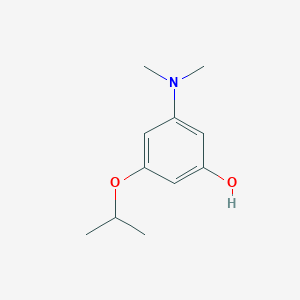
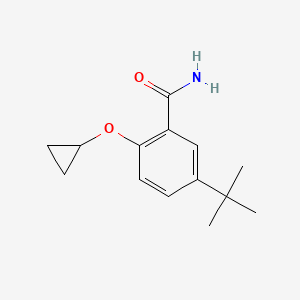
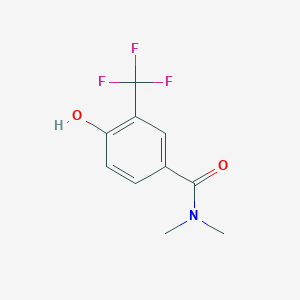
![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
